molecular formula C10H14N2O3S B1320458 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde CAS No. 919016-55-0

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

Cat. No.: B1320458
CAS No.: 919016-55-0
M. Wt: 242.3 g/mol
InChI Key: IENDZCQSZCOZJK-UHFFFAOYSA-N
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Description

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.3 g/mol . It is characterized by the presence of a thiazole ring, a morpholine ring, and an ethoxy group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde typically involves the reaction of 2-morpholin-4-yl-thiazole-5-carbaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ethylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carboxylic acid.

    Reduction: 4-Ethoxy-2-morpholin-4-yl-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxy-2-piperidin-4-yl-thiazole-5-carbaldehyde: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is unique due to the combination of its ethoxy group, morpholine ring, and thiazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-2-15-9-8(7-13)16-10(11-9)12-3-5-14-6-4-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENDZCQSZCOZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC(=N1)N2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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